Enhanced K⁺/Na⁺ Binding Selectivity: Bis(benzo-15-crown-5) vs Monomeric Benzo-15-Crown-5 by Isothermal Titration Calorimetry
Isothermal titration calorimetry (ITC) data from Pigge et al. (2008) on triaroylbenzene-scaffolded bis- and mono-benzo-15-crown-5 derivatives demonstrate that the bis-crown architecture increases K⁺/Na⁺ selectivity by approximately 2.7-fold compared to the monomeric analog. For the bis(benzo-15-crown-5) compound (BB15C5, compound 8), the difference in binding constants Δlog K(K⁺ − Na⁺) = 0.72 (log K = 4.09 ± 0.03 for K⁺ vs 3.37 ± 0.02 for Na⁺). In contrast, the corresponding mono(benzo-15-crown-5) compound (MB15C5, compound 9) exhibits Δlog K(K⁺ − Na⁺) = 0.09 (log K = 3.63 ± 0.02 for K⁺ vs 3.54 ± 0.02 for Na⁺), and the parent benzo-15-crown-5 (B15C5, compound 10) shows Δlog K = 0.27 (log K = 4.74 for K⁺ vs 4.47 for Na⁺) [1]. The tris(benzo-15-crown-5) analog (TB15C5, compound 4) achieves an even greater Δlog K = 1.36 (log K = 4.68 ± 0.02 for K⁺ vs 3.32 ± 0.02 for Na⁺), confirming that K⁺/Na⁺ discrimination scales with the number of cooperative benzo-15-crown-5 units within the same molecular scaffold [1].
| Evidence Dimension | K⁺/Na⁺ binding selectivity (Δlog K in MeOH, ITC) |
|---|---|
| Target Compound Data | Bis(benzo-15-crown-5) on triaroylbenzene scaffold (BB15C5, 8): Δlog K(K⁺−Na⁺) = 0.72; log K K⁺ = 4.09 ± 0.03, log K Na⁺ = 3.37 ± 0.02 |
| Comparator Or Baseline | Mono(benzo-15-crown-5) on same scaffold (MB15C5, 9): Δlog K(K⁺−Na⁺) = 0.09; Parent B15C5 (10): Δlog K(K⁺−Na⁺) = 0.27 |
| Quantified Difference | 2.7-fold selectivity enhancement (bis vs mono on same scaffold); 8-fold selectivity of tris vs mono (Δlog K = 1.36 vs 0.09) |
| Conditions | Isothermal titration calorimetry in methanol at 298 K; single injection method; triaroylbenzene-scaffolded derivatives (Pigge et al., J. Org. Chem., 2008) |
Why This Matters
This directly quantifies the cooperative binding advantage of the bis-crown architecture: procurement of bis(benzo-15-crown-5) over monomeric B15C5 provides a measurable, scaffold-independent enhancement in K⁺/Na⁺ discrimination critical for sensor selectivity.
- [1] F.C. Pigge, M.K. Dighe, J.C.D. Houtman. Mono-, Bis-, and Tris(crown ether)s Assembled around 1,3,5-Triaroylbenzene Scaffolds. J. Org. Chem., 2008, 73(7), 2760–2767. (Table: binding constants log K and thermodynamic parameters for mono-, bis-, and tris-benzo-15-crown-5 analogs). DOI: 10.1021/jo7026867 View Source
